molecular formula C27H29N3O2 B10881772 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B10881772
M. Wt: 427.5 g/mol
InChI Key: MLMYQKCXZDBEAV-UHFFFAOYSA-N
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Description

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a phenoxy group

Preparation Methods

The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps:

Chemical Reactions Analysis

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other carbazole derivatives:

The uniqueness of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its combination of a carbazole moiety with a piperazine ring and a phenoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C27H29N3O2/c1-2-30-25-11-7-6-10-23(25)24-18-21(12-13-26(24)30)19-28-14-16-29(17-15-28)27(31)20-32-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3

InChI Key

MLMYQKCXZDBEAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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